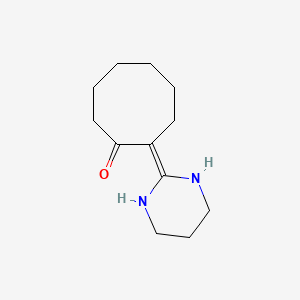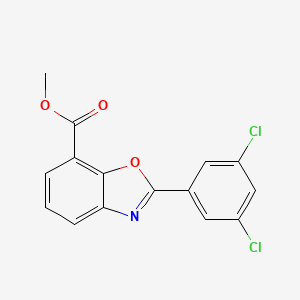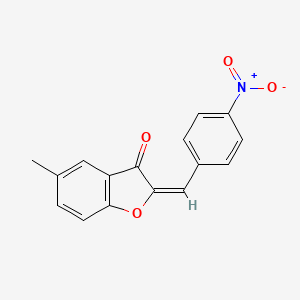
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a biphenyl group, an oxadiazole ring, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The biphenyl group can be introduced via a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile. The final step often involves the coupling of the oxadiazole intermediate with the dimethylphenyl amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-triazol-2-amine
Uniqueness
The uniqueness of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, biphenyl group, and dimethylphenyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
126006-85-7 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C23H21N3O2/c1-16-8-13-21(17(2)14-16)24-23-26-25-22(28-23)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
JBRBPRNSKBWSQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




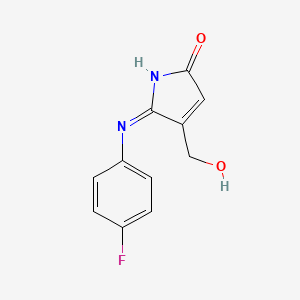
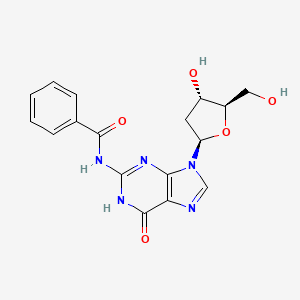
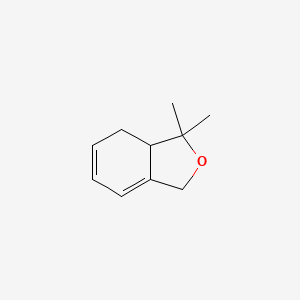
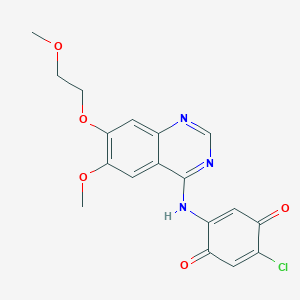
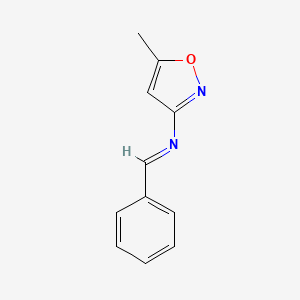

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
